5-Methylnicotine-d3
Overview
Description
5-Methylnicotine-d3 is a deuterium-labeled analog of 5-Methylnicotine, a derivative of nicotine. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C11H13D3N2, and it has a molecular weight of 179.28 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnicotine-d3 involves the incorporation of deuterium atoms into the nicotine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the methylation of nicotine. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Methylnicotine-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) in aprotic solvents.
Major Products: The major products formed from these reactions include N-oxides, reduced nicotine derivatives, and substituted nicotine analogs .
Scientific Research Applications
5-Methylnicotine-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylnicotine-d3 is similar to that of nicotine. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. In the brain, this compound binds to these receptors on dopaminergic neurons in the cortico-limbic pathways, leading to the release of dopamine and other neurotransmitters. This results in the stimulation of the central nervous system and the characteristic effects of nicotine, such as increased alertness and reduced appetite .
Comparison with Similar Compounds
6-Methylnicotine: Another methylated derivative of nicotine, which has been identified in e-cigarette products.
Nicotine: The parent compound, widely known for its addictive properties and use in tobacco products.
Uniqueness of 5-Methylnicotine-d3: this compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into the metabolic pathways and the effects of nicotine and its analogs.
Properties
IUPAC Name |
3-methyl-5-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPLPODBERCBRQ-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1C2=CN=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662108 | |
Record name | 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190016-33-1 | |
Record name | 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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